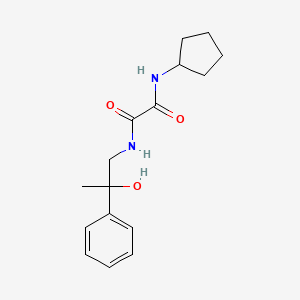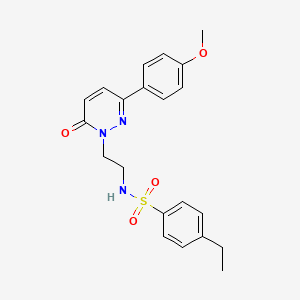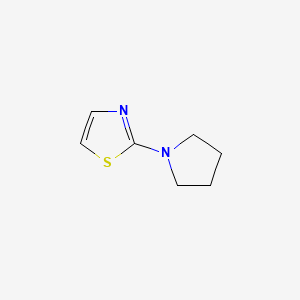![molecular formula C7H7F2IN2O2 B2479620 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid CAS No. 1946822-72-5](/img/structure/B2479620.png)
2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid, also known as DIPA, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyrazole derivative that has shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid is not fully understood. However, it has been suggested that 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid inhibits the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines, the growth of cancer cells, and the replication of viruses. 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in cells that are damaged or have become abnormal.
Biochemical and Physiological Effects
2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which reduces inflammation in the body. 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid has also been shown to inhibit the growth of cancer cells, which can lead to the death of cancer cells. Furthermore, 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid has been shown to inhibit the replication of viruses, which can prevent viral infections.
実験室実験の利点と制限
2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a potential candidate for further research. 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid is also relatively easy to synthesize, which makes it accessible for researchers. However, one limitation of 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for the study of 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid. One potential direction is to study its potential applications in the treatment of other diseases such as autoimmune diseases and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more targeted therapies. Furthermore, the synthesis of 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid derivatives could lead to the development of more potent compounds with improved therapeutic properties.
Conclusion
In conclusion, 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid is a novel compound that has shown potential applications in various fields of scientific research. Its synthesis method involves a series of chemical reactions, and its mechanism of action is not fully understood. 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid has been shown to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, there are several future directions for the study of 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid, which could lead to the development of more effective therapies for various diseases.
合成法
The synthesis of 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid involves a series of chemical reactions. The starting material for the synthesis is 3-methyl-5-(trifluoromethyl)pyrazole, which is reacted with iodine to form 4-iodo-3-methyl-5-(trifluoromethyl)pyrazole. This compound is then reacted with ethyl chloroacetate to form ethyl 4-iodo-3-methyl-5-(trifluoromethyl)pyrazole-1-acetate. This compound is further hydrolyzed to form 4-iodo-3-methyl-5-(trifluoromethyl)pyrazole-1-acetic acid. Finally, this compound is reacted with difluoromethyl bromide to form 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid.
科学的研究の応用
2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the treatment of various types of cancer. Furthermore, 2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid has been shown to inhibit the replication of the influenza virus, making it a potential candidate for the treatment of viral infections.
特性
IUPAC Name |
2-[5-(difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2IN2O2/c1-3-5(10)6(7(8)9)12(11-3)2-4(13)14/h7H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGFDQCZSZGROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)C(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2479537.png)


![N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2479541.png)
![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479542.png)

![1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2479545.png)


![N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)



![6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2479560.png)